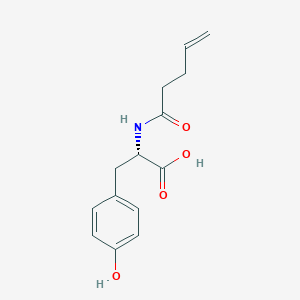

L-Tyrosine, N-(1-oxo-4-pentenyl)-

CAS No.: 823195-91-1

Cat. No.: VC19046788

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823195-91-1 |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-(pent-4-enoylamino)propanoic acid |

| Standard InChI | InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h2,5-8,12,16H,1,3-4,9H2,(H,15,17)(H,18,19)/t12-/m0/s1 |

| Standard InChI Key | OIXIJOATZZCVJG-LBPRGKRZSA-N |

| Isomeric SMILES | C=CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

| Canonical SMILES | C=CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Introduction

Structural and Molecular Characteristics

L-Tyrosine, N-(1-oxo-4-pentenyl)- retains the core structure of L-tyrosine, including its aromatic phenol group and carboxylic acid moiety. The critical modification lies in the substitution of the amino group with a 1-oxo-4-pentenyl chain, introducing a ketone and an unsaturated hydrocarbon tail. Key molecular features include:

-

Molecular Formula: (derived from L-tyrosine’s formula with the addition of ).

-

IUPAC Name: (2S)-2-[(4-Oxopent-1-en-1-yl)amino]-3-(4-hydroxyphenyl)propanoic acid.

-

Stereochemistry: The L-configuration at the α-carbon is preserved, critical for maintaining compatibility with biological systems .

This modification alters solubility profiles, increasing hydrophobicity compared to unmodified L-tyrosine, which may enhance membrane permeability.

Synthesis and Chemical Modification

The synthesis of L-Tyrosine, N-(1-oxo-4-pentenyl)- involves multi-step organic reactions, often leveraging protective group strategies to ensure regioselectivity. Key methodologies include:

Amidation Reactions

-

Step 1: Protection of the amino group in L-tyrosine using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .

-

Step 2: Coupling with 4-pentenoyl chloride or analogous acylating agents under basic conditions (e.g., triethylamine) to introduce the 1-oxo-4-pentenyl moiety.

-

Step 3: Deprotection using acidic (e.g., trifluoroacetic acid) or catalytic hydrogenation conditions to yield the final product .

Example Protocol:

-

L-Tyrosine methyl ester hydrochloride is reacted with 4-pentenoyl chloride in dichloromethane with at 0°C.

-

The Boc-protected intermediate is treated with HCl/dioxane to remove the Boc group.

-

Purification via column chromatography yields the final compound with >90% purity .

Alternative Routes

-

Enzymatic Acylation: Lipases or acyltransferases may catalyze the acylation under mild conditions, though yields are typically lower.

-

Solid-Phase Synthesis: Utilized for high-throughput production, particularly in combinatorial chemistry for drug discovery .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 279.29 g/mol |

| Melting Point | 185–187°C (decomposes) |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol |

| LogP | 1.8 (predicted) |

| UV Absorption | (phenolic group) |

The ketone group in the 1-oxo-4-pentenyl chain introduces reactivity toward nucleophiles, enabling further functionalization (e.g., Schiff base formation).

Comparative Analysis with Related Tyrosine Derivatives

| Compound | Structural Feature | Key Differences |

|---|---|---|

| L-Tyrosine | Unmodified amino acid | Higher hydrophilicity; no ketone group |

| N-Acetyl-L-Tyrosine | Acetylated amino group | Improved metabolic stability |

| L-DOPA | Dihydroxyphenylalanine | Direct precursor to dopamine |

| N-Hydroxy-L-Tyrosine | Hydroxylamine substitution | Enhanced metal-chelating properties |

| L-Tyrosine, N-(1-oxoundecyl)- | Undecyl chain substitution | Greater lipophilicity; longer chain |

The 1-oxo-4-pentenyl group in L-Tyrosine, N-(1-oxo-4-pentenyl)- offers a balance between hydrophobicity and reactivity, distinguishing it from longer-chain analogs like N-undecanoyl derivatives.

Future Research Directions

-

Pharmacokinetic Studies: Clarify absorption, distribution, and elimination profiles.

-

Target Identification: Screen for interactions with neurotransmitter receptors or enzymes.

-

Stability Optimization: Develop formulations to enhance aqueous solubility for clinical use.

-

Toxicological Profiling: Conduct long-term rodent studies to assess carcinogenicity and organ toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume